molecular formula C6H5ClN2O2 B1487646 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine CAS No. 943026-40-2

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Cat. No.: B1487646
CAS No.: 943026-40-2
M. Wt: 172.57 g/mol
InChI Key: PVPVPUGHBYWWMK-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic pathways and chemical reactions involving derivatives of 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine. For example, Maeba, Mori, and Castle (1979) described the reductive cyclization of specific methyl acrylates to pyrido[2,3-c]pyridazines and the acid-catalyzed cyclization to pyrano[2,3-d]pyridazine, proposing a mechanism for these transformations (Maeba, Mori, & Castle, 1979). Similarly, Ames and Ward (1975) prepared 3-Chloro[1,4]benzodioxino[2,3-c]pyridazine from trichloropyridazine and catechol, exploring nucleophilic displacement reactions that often led to ring cleavage (Ames & Ward, 1975).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their antibacterial properties. Guo et al. (1988) reported on the synthesis and antibacterial activity of 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives, showing promise in the development of new antibacterial agents (Guo et al., 1988).

Material Science

This compound and its derivatives have also found applications in material science. For instance, Ulrich, Ziessel, Luneau, and Rey (1994) synthesized a family of oligopyridine-based nitronyl-nitroxide biradicals starting from diformyl-substituted pyridines, including pyridazine derivatives. These biradicals form stable transition metal complexes and have potential applications in the development of novel materials (Ulrich, Ziessel, Luneau, & Rey, 1994).

Properties

IUPAC Name

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVPUGHBYWWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NN=C(C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717194
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-40-2
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-[(3,6-dichloro-4-pyridazinyl)oxy]ethanol containing some bromo-derivative (15.46 g; 0.0703 mol) in dry 1,4-dioxane (1.2 L) was treated with lithium hydride (2.3 g; 0.28 mol) in portions and stirred at room temperature for 1 hour under argon, then heated at 110° C. overnight. The reaction mixture was quenched with wet 1,4-dioxane, then iced-water. The solution was evaporated to half volume, taken to pH 8 with 5M hydrochloric acid and evaporated to dryness. Water was added and the residue was extracted 5× with chloroform, dried (sodium sulphate) and evaporated to afford a white solid (12.4 g, ca. 77%) (containing ca. 15% of a bromo species).
Quantity
0 (± 1) mol
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reactant
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2.3 g
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reactant
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1.2 L
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[Compound]
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solid
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12.4 g
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reactant
Reaction Step Two
[Compound]
Name
bromo
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-[(3,6-dichloro-4-pyridazinyl)oxy]ethanol containing some bromo-derivative (15.46 g; 0.0703 mol) in dry 1,4-dioxane (1.2 L) was treated with lithium hydride (2.3 g; 0.28 mol) in portions and stirred at room temperature for 1 hour under argon, then heated at 110° C. overnight. The reaction mixture was quenched with wet 1,4-dioxane, then iced-water. The solution was evaporated to half volume, taken to pH 8 with 5M hydrochloric acid and evaporated to dryness. Water was added and the residue was extracted 5× with chloroform, dried (sodium sulphate) and evaporated to afford a white solid (12.4 g, ca.77%) (containing ca. 15% of a bromo species).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 2
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 3
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 4
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 5
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

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